

Physical and chemical properties of Benzo[d]oxazole-5-carbaldehyde

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Compound of Interest

Compound Name: Benzo[d]oxazole-5-carbaldehyde

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An In-depth Technical Guide to Benzo[d]oxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Benzo[d]oxazole-5-carbaldehyde**. This heterocyclic building block is of significant interest in medicinal chemistry and pharmaceutical research due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. This document summarizes its known properties, provides likely experimental protocols, and visualizes its role in relevant signaling pathways.

Core Properties of Benzo[d]oxazole-5-carbaldehyde

Benzo[d]oxazole-5-carbaldehyde, a key intermediate in the synthesis of various bioactive compounds, possesses a unique molecular architecture that underpins its chemical reactivity and biological significance.

Structural and Identification Data

Property	Value	Source
IUPAC Name	1,3-benzoxazole-5-carbaldehyde	[1]
CAS Number	638192-65-1	[1][2][3][4]
Molecular Formula	C ₈ H ₅ NO ₂	[1][2][3][4]
Molecular Weight	147.13 g/mol	[1][2][3][4]
Canonical SMILES	<chem>C1=CC2=C(C=C1C=O)N=CO2</chem>	[1]
InChI Key	NOZVUPWWWWFEV-UHFFFAOYSA-N	[1]
Synonyms	5-Benzoxazolecarboxaldehyde, Benzo[d]oxazole-5-formaldehyde, Benzoxazole-5-carbaldehyde	[2]
Appearance	White to off-white solid	[2][5]

Physicochemical Properties

Experimental data for some physicochemical properties of **Benzo[d]oxazole-5-carbaldehyde** are not readily available in the literature. The table below includes predicted values from computational models.

Property	Value	Source
Boiling Point	271.1 ± 13.0 °C (Predicted)	[2]
359.3 °C at 760 mmHg (Predicted)	[5]	
Density	1.322 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	-2.52 ± 0.10 (Predicted)	[2]
XLogP3	1.1	[1]
Topological Polar Surface Area	43.1 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

Chemical Synthesis and Reactivity

The synthesis of **Benzo[d]oxazole-5-carbaldehyde** can be achieved through various methods established for the formation of the benzoxazole core, followed by the introduction or modification of the carbaldehyde group.

General Synthesis Protocol

A plausible and common method for the synthesis of benzoxazole derivatives involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For **Benzo[d]oxazole-5-carbaldehyde**, a likely precursor would be 3-amino-4-hydroxybenzaldehyde.

Reaction Scheme:

Detailed Methodology:

- **Reactant Preparation:** In a round-bottom flask, dissolve 3-amino-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a high-boiling point solvent like

polyphosphoric acid (PPA).

- **Addition of Cyclizing Agent:** Add the cyclizing agent, which could be a carboxylic acid derivative like an orthoester or an acid chloride (1.1 equivalents). The choice of reagent will influence the reaction conditions.
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. If PPA is used, the mixture is poured into ice-water to precipitate the product. If an organic solvent is used, it is removed under reduced pressure.
- **Purification:** The crude product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of **Benzo[d]oxazole-5-carbaldehyde** is primarily dictated by the aldehyde functional group and the benzoxazole ring system.

- **Aldehyde Group:** The aldehyde moiety is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
 - **Condensation Reactions:** With amines to form imines (Schiff bases) or with active methylene compounds.
 - **Reduction:** Reduction to the corresponding alcohol (5-(hydroxymethyl)benzo[d]oxazole) using reducing agents like sodium borohydride.
 - **Oxidation:** Oxidation to the corresponding carboxylic acid (benzo[d]oxazole-5-carboxylic acid).
- **Benzoxazole Ring:** The aromatic benzoxazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.

Spectroscopic Data (Predicted)

While experimental spectra for **Benzo[d]oxazole-5-carbaldehyde** are not readily available in public databases, the expected spectral features can be predicted based on the analysis of closely related benzoxazole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzoxazole ring.

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity
Aldehyde (-CHO)	9.5 - 10.5	Singlet (s)
Aromatic (H)	7.0 - 8.5	Doublet (d), Doublet of Doublets (dd), Singlet (s)

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals corresponding to the aromatic carbons of the benzoxazole core.

Carbon	Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)	180 - 190
Aromatic (C)	110 - 160
C-2 (Oxazole)	150 - 165

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the aldehyde and the benzoxazole ring system.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (Aldehyde)	~1700 (strong)
C-H (Aldehyde)	~2850 and ~2750 (medium)
C=N (Oxazole)	~1650
C-O (Oxazole)	~1250
Aromatic C=C	~1600 and ~1475

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 147.13$). Characteristic fragmentation patterns would likely involve the loss of the carbonyl group (CO) and cleavage of the oxazole ring.

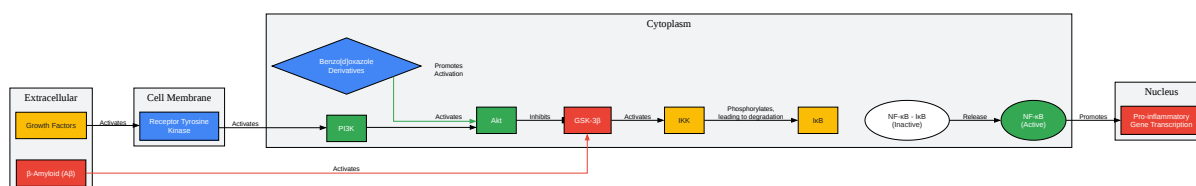
Biological Activity and Signaling Pathways

Derivatives of **Benzo[d]oxazole-5-carbaldehyde** have shown significant potential as therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.^[4] These compounds have been found to exert neuroprotective effects by modulating key signaling pathways.^[4]

Modulation of the Akt/GSK-3 β /NF- κ B Signaling Pathway

In cellular models of Alzheimer's disease, synthetic derivatives of the benzo[d]oxazole scaffold have been shown to protect against β -amyloid-induced neurotoxicity by modulating the Akt/GSK-3 β /NF- κ B signaling pathway.^[4] This pathway is crucial in regulating cell survival, inflammation, and apoptosis.

Glycogen synthase kinase-3 β (GSK-3 β) is a key enzyme implicated in the pathology of Alzheimer's disease. Its activation can lead to the hyperphosphorylation of tau protein, a hallmark of the disease, and can also promote the production of pro-inflammatory cytokines through the activation of the transcription factor NF- κ B.^[6] The PI3K/Akt signaling pathway is a major upstream regulator of GSK-3 β , where activated Akt phosphorylates and inhibits GSK-3 β .^[7]



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Caption: Modulation of the Akt/GSK-3β/NF-κB signaling pathway by Benzo[d]oxazole derivatives.

Safety and Handling

Benzo[d]oxazole-5-carbaldehyde should be handled with care in a laboratory setting. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, it is advisable to keep the compound under an inert atmosphere at -20°C.[3]

Conclusion

Benzo[d]oxazole-5-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and development, particularly in the field of neurotherapeutics. Its rich chemistry allows for the synthesis of a wide array of derivatives, some of which have demonstrated promising biological activities. A thorough understanding of

its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development. Further experimental studies are warranted to fully characterize its physicochemical properties and to explore the full therapeutic potential of its derivatives.

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